molecular formula C16H12N2 B2556477 1,3-Di(pyridin-4-yl)benzene CAS No. 170165-79-4

1,3-Di(pyridin-4-yl)benzene

Cat. No. B2556477
M. Wt: 232.286
InChI Key: SYGVWHHZHJNDJN-UHFFFAOYSA-N
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Description

1,3-Di(pyridin-4-yl)benzene is an organic compound with the chemical formula C16H12N2. It is also known by its CAS number, 170165-79-4 .


Molecular Structure Analysis

The molecular structure of 1,3-Di(pyridin-4-yl)benzene consists of a benzene ring with a pyridin-4-yl group attached at the 1 and 3 positions . The compound has a molecular weight of 232.28 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Di(pyridin-4-yl)benzene include a molecular weight of 232.28 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 25.8 Ų . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a complexity of 218 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Coordination Chemistry and Metalation

1,3-Di(2-pyridyl)benzene shows intriguing behavior in coordination chemistry. It undergoes regioselective orthometalation with palladium(II) acetate, forming a dimeric complex. This complex features acetate units acting as bridges between the metalated ligands, and each pyridine ligand coordinates to a different metal atom. This behavior contrasts with chloride-containing palladium(II) complexes, which do not lead to C−H activation but to coordination complexes without Pd−C bonds. Cycloplatination of 1,3-di(2-pyridyl)benzene occurs at the benzene ring, forming a terdentate ligand. This is similar to the behavior observed with ruthenium and osmium (Cárdenas, Echavarren, & Arellano, 1999).

Photophysical Properties

The photophysical properties of compounds related to 1,3-Di(pyridin-4-yl)benzene have been explored. Stilbene analogues with pyridine rings, such as di-(pyridin-2/3/4-yl)vinyl)benzenes, were synthesized and characterized. These compounds exhibited isomerization upon irradiation without other significant photochemical reactions. The placement of the nitrogen in the stilbene-like system was found to play an important role in the photophysical properties, with medium polarity having a complex influence on photobehavior (Šagud et al., 2018).

Supramolecular Chemistry

1,3-Di(pyridin-4-yl)benzene derivatives have been used in the formation of supramolecular structures. For example, the reaction of 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine with trimesic acid in methanol solution formed a molecular complex with a zigzag 1-dimensional framework constructed through intermolecular hydrogen bonding and π–π interactions. This demonstrates the potential of such compounds in the design of novel supramolecular architectures (Hsu, Tang, Wang, & Wang, 2006).

Electrocatalysis and Photoluminescence

Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile were synthesized and characterized. These complexes formed one-dimensional chains through μ2-bridging and exhibited different photoluminescence properties and thermal stabilities. Notably, some of these complexes showed potential as electrocatalysts for the hydrogen evolution reaction from water, highlighting their potential in energy conversion applications (Gao et al., 2014).

Safety And Hazards

The safety and hazards associated with 1,3-Di(pyridin-4-yl)benzene are not explicitly mentioned in the search results. For detailed safety and hazard information, it would be best to refer to material safety data sheets (MSDS) or other safety databases .

properties

IUPAC Name

4-(3-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVWHHZHJNDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(pyridin-4-yl)benzene

Citations

For This Compound
8
Citations
H Li, T Liu, A Zhukhovitskiy… - APS March Meeting …, 2016 - ui.adsabs.harvard.edu
In the presence of small simple counterions, macroions with modest charge density could self-assemble into one-layer hollow spherical structures. The driving force to form this vesicle-…
Number of citations: 0 ui.adsabs.harvard.edu
YX Zhang, H Lin, Y Wen, QL Zhu - Crystal Growth & Design, 2019 - ACS Publications
Four new metal–organic frameworks (MOFs) constructed from the bent triazole dicarboxylic acid ligand 3,5-bis(4′-carboxyphenyl)-1,2,4-triazole (H 2 bct) have been discovered by a …
Number of citations: 20 pubs.acs.org
MK Dinker, K Zhao, S Liu, SC Qi, YX Li… - Journal of Materials …, 2022 - pubs.rsc.org
As an emerging type of material, porous liquids combine the fluidity of liquids with the permanent porosity of porous solids, which makes them promising for various applications. …
Number of citations: 6 pubs.rsc.org
H Yamagishi, M Tsunoda, K Iwai… - Communications …, 2021 - nature.com
Dense packing is a universal tendency of organic molecules in the solid state. Typical porous crystals utilize reticular strong intermolecular bonding networks to overcome this principle. …
Number of citations: 5 www.nature.com
M Barsukova, A Sapianik, V Guillerm, A Shkurenko… - Nature …, 2023 - nature.com
Building blocks with low connectivity and no embedded directionality are prone to polymorphism, as demonstrated by the diversity of 4-connected zeolitic nets (>250). As a result, their …
Number of citations: 3 www.nature.com
C Shen - 2015 - unsworks.unsw.edu.au
Nature has exploited intermolecular interactions for the assembly of everything from lipid bilayers for compartmentalisation within cells to the formation of highly symmetrical clusters of …
Number of citations: 3 unsworks.unsw.edu.au
D Dalmau, EP Urriolabeitia - Molecules, 2023 - mdpi.com
The synthesis, photophysical properties, and applications of highly fluorescent and phosphorescent palladium complexes are reviewed, covering the period 2018–2022. Despite the …
Number of citations: 5 www.mdpi.com
H Li, T Liu, A Zhukhovitskiy, J Johnson - Bulletin of the American Physical …, 2016 - APS
APS -APS March Meeting 2016 - Event - Self-assembly of Coordination Macroions \textbf{---} the Effect of Small Polymer Chains American Physical Society American Physical Society …
Number of citations: 2 meetings.aps.org

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